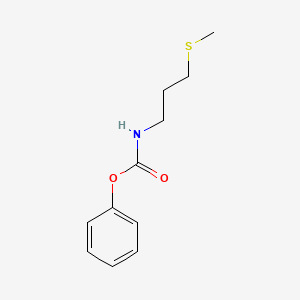

Phenyl N-(3-methylthiopropyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

phenyl N-(3-methylsulfanylpropyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c1-15-9-5-8-12-11(13)14-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRJBDPQAVAEYFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCCNC(=O)OC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Phenyl N 3 Methylthiopropyl Carbamate

Established Synthetic Routes to the Carbamate (B1207046) Scaffold

Traditional methods for forming the carbamate linkage provide a foundational understanding of the synthesis of Phenyl N-(3-methylthiopropyl)carbamate. These routes typically involve highly reactive intermediates and have been refined over decades for broad applicability.

Phosgene-Based Approaches for Carbamate Formation

Historically, a primary route for carbamate synthesis involves the use of phosgene (B1210022) (COCl₂) or its safer liquid substitutes, such as diphosgene and triphosgene. sigmaaldrich.com This method is highly versatile but requires careful handling due to the extreme toxicity of phosgene. google.com The synthesis of Phenyl N-(3-methylthiopropyl)carbamate via this approach would proceed in two conceptual steps:

Formation of an Isocyanate or Carbamoyl (B1232498) Chloride: The reaction begins with the treatment of 3-(methylthio)propan-1-amine with phosgene. This reaction can be controlled to yield either 3-(methylthio)propyl isocyanate or the corresponding N-(3-methylthiopropyl)carbamoyl chloride.

Reaction with Phenol (B47542): The resulting reactive intermediate is then treated with phenol. The nucleophilic attack of the phenolic oxygen on the electrophilic carbonyl carbon results in the formation of the target Phenyl N-(3-methylthiopropyl)carbamate, with the elimination of hydrogen chloride.

While effective, the hazardous nature of phosgene has driven the development of alternative, safer methodologies. google.com

Transcarbamoylation Reactions Utilizing Phenyl Carbamate Precursors

Transcarbamoylation offers a phosgene-free alternative for synthesizing carbamates. This method involves the transfer of a carbamoyl group from a donor molecule to an acceptor, typically an alcohol or amine. nih.gov For the synthesis of Phenyl N-(3-methylthiopropyl)carbamate, one potential pathway involves the reaction of 3-(methylthio)propan-1-amine with a suitable phenyl carbamate precursor, such as diphenyl carbonate.

In this reaction, the amine acts as a nucleophile, attacking one of the carbonyl groups of diphenyl carbonate. This results in the displacement of a phenoxide leaving group and the formation of the desired carbamate. The reaction is often facilitated by heat or the presence of a base. The chemoselectivity of phenylcarbamates derived from primary amines makes them reactive intermediates for forming ureas, a principle that underlies the reactivity in transcarbamoylation. nih.gov

Strategies Involving Isocyanate Intermediates

The use of isocyanate intermediates is one of the most common and direct methods for carbamate synthesis. nih.gov This strategy avoids the direct use of phosgene in the final carbamate-forming step, as the isocyanate can be prepared separately and is often commercially available or accessible through phosgene-free routes. acs.orgorganic-chemistry.org

The synthesis of Phenyl N-(3-methylthiopropyl)carbamate proceeds via the nucleophilic addition of phenol to 3-(methylthio)propyl isocyanate.

Reaction Scheme: 3-(methylthio)propyl isocyanate + Phenol → Phenyl N-(3-methylthiopropyl)carbamate

This reaction is typically high-yielding and can be performed under mild conditions, often catalyzed by a base or an organometallic compound. Isocyanates can be generated in situ from various precursors, including the Curtius rearrangement of acyl azides or the Lossen rearrangement of hydroxamic acids, providing green alternatives to phosgene-based methods. organic-chemistry.orgorganic-chemistry.org N-substituted trichloroacetamides can also serve as "blocked isocyanates," which generate the reactive isocyanate intermediate upon treatment with a base, subsequently reacting with an alcohol to form the carbamate. nih.govacs.org

Advanced and Emerging Synthetic Pathways for Phenyl N-(3-methylthiopropyl)carbamate

Recent advancements in organic synthesis have introduced more efficient, milder, and environmentally benign methods for carbamate formation. These include catalyst-driven processes and multicomponent reactions that enhance atom economy and procedural simplicity.

Catalyst-Mediated Synthesis (e.g., Tin-Catalyzed Methods for Carbamates)

Catalytic methods offer significant advantages, including milder reaction conditions, higher yields, and improved functional group tolerance. Tin compounds, in particular, have emerged as effective catalysts for transcarbamoylation reactions. thieme-connect.com A novel approach utilizes a tin catalyst, such as dibutyltin (B87310) maleate, to facilitate the reaction between an alcohol and a carbamoyl donor like phenyl carbamate. organic-chemistry.orgresearchgate.net

For the synthesis of the target molecule, this would involve the reaction of phenol with a suitable carbamoyl donor in the presence of a tin catalyst. A study by Ichikawa et al. demonstrated that tin-catalyzed transcarbamoylation of primary and secondary alcohols with phenyl carbamate proceeds smoothly in toluene (B28343) at 90°C to give the corresponding carbamates in good yields. thieme-connect.comorganic-chemistry.org Methyl carbamate has also been identified as an economical and effective carbamoyl donor in these reactions. thieme-connect.com The use of an air-stable catalyst and easily handled reagents makes this a practical and valuable alternative to traditional methods. thieme-connect.com

| Carbamoyl Donor | Catalyst | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| Phenyl Carbamate | Dibutyltin Maleate | Toluene, 90°C | High yields, broad functional-group tolerance, air-stable reagents | organic-chemistry.org, thieme-connect.com |

| Methyl Carbamate | Tin Catalysts | Toluene, reflux | Economical, streamlined workup | thieme-connect.com |

| Dibutyl(methylenebis(4,1-phenylene))dicarbamate | Dibutyltin Dilaurate | 50°C, 3h | High yield (97%) for model compounds | acs.org |

Multicomponent Reaction Strategies for N-Acylated α-Aminonitriles and Analogous Carbamate Scaffolds (e.g., Strecker-Derived Methodologies)

Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a product, are highly valued for their efficiency and atom economy. researchgate.net The Strecker reaction, first reported in 1850, is a classic MCR that synthesizes α-amino nitriles from an aldehyde, an amine, and a cyanide source. nih.govorganic-chemistry.org

While the classic Strecker synthesis does not directly yield a carbamate of the Phenyl N-(3-methylthiopropyl)carbamate type, modifications of this reaction can produce analogous scaffolds. A key development is the use of a carbamate, instead of a simple amine, as one of the primary components. nih.gov In this variant, the carbamate condenses with an aldehyde and a cyanide source to produce an N-acylated α-aminonitrile. These products are of significant interest as they are known mechanism-based inhibitors of certain hydrolases. nih.govacs.org

The general mechanism involves the initial condensation of the aldehyde and the carbamate to form an N-acyliminium ion intermediate. Subsequent nucleophilic attack by the cyanide anion on this electrophilic intermediate yields the final N-acylated α-aminonitrile product. This methodology provides a powerful tool for creating complex molecules with carbamate-like functionality in a highly convergent manner. nih.gov

Synthesis of Thiocarbamate Analogues Featuring the N-(3-methylthiopropyl) Moiety

While direct synthesis routes for Phenyl N-(3-methylthiopropyl)carbamate are not documented, the synthesis of analogous thiocarbamates can be inferred from established methods. Thiocarbamates are structurally similar to carbamates, with a sulfur atom replacing one of the oxygen atoms. The synthesis of N-phenylthiocarbamate peptides, for instance, has been achieved using Fmoc solid-phase peptide synthesis with phenylthiochloroformate as a key reagent. nih.gov

A plausible synthetic approach for a thiocarbamate analogue of Phenyl N-(3-methylthiopropyl)carbamate would involve the reaction of 3-(methylthio)propan-1-amine with a thiocarbonyl transfer reagent. One common method is the reaction of an amine with phenyl thionochloroformate (PhO(C=S)Cl) or a related derivative.

Table 1: Potential Reagents for the Synthesis of N-(3-methylthiopropyl) Thiocarbamate Analogues

| Reagent | Resulting Thiocarbamate Type | General Reaction Conditions |

| Phenyl thionochloroformate | O-Phenyl thiocarbamate | Reaction with 3-(methylthio)propan-1-amine in the presence of a base. |

| Phenyl chlorodithioformate | Dithiocarbamate | Reaction with 3-(methylthio)propan-1-amine. |

| Carbon disulfide followed by alkylation | Dithiocarbamate | Reaction of 3-(methylthio)propan-1-amine with CS₂ and a base, followed by reaction with an alkylating agent. |

It is important to note that the reactivity and stability of thiocarbamates can differ significantly from their carbamate counterparts. For example, S-phenyl phenylcarbamothioate has been observed to decompose into phenylisocyanate and thiophenol under certain conditions. nih.gov

Derivatization and Functionalization of Phenyl N-(3-methylthiopropyl)carbamate

The functionalization of Phenyl N-(3-methylthiopropyl)carbamate would likely target its three main structural components: the phenyl group, the N-(3-methylthiopropyl) side chain, and the carbamate linkage itself.

Modification of the Phenyl Moiety for Structural Diversification

The aromatic phenyl ring offers a versatile platform for structural modification through electrophilic aromatic substitution reactions. The reactivity and regioselectivity of these substitutions would be influenced by the electron-donating nature of the carbamate oxygen.

Table 2: Potential Electrophilic Aromatic Substitution Reactions on the Phenyl Moiety

| Reaction | Reagents | Expected Product(s) |

| Nitration | HNO₃, H₂SO₄ | Mixture of ortho- and para-nitrophenyl (B135317) derivatives. |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Mixture of ortho- and para-halophenyl derivatives. |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Mixture of ortho- and para-acylphenyl derivatives. |

| Sulfonation | Fuming H₂SO₄ | Mixture of ortho- and para-sulfonic acid derivatives. |

Furthermore, palladium-catalyzed cross-coupling reactions could be employed to introduce a wide range of substituents onto the phenyl ring, provided a suitable leaving group (e.g., a halogen) is first installed. mit.edu

Transformations of the N-(3-methylthiopropyl) Side Chain

The thioether group in the N-(3-methylthiopropyl) side chain is a key site for functionalization. Oxidation of the sulfide (B99878) could lead to the corresponding sulfoxide (B87167) and sulfone, which would significantly alter the polarity and chemical properties of the molecule.

Table 3: Potential Transformations of the Thioether Linkage

| Reaction | Reagents | Product |

| Oxidation to Sulfoxide | Mild oxidizing agents (e.g., H₂O₂, NaIO₄) | Phenyl N-(3-(methylsulfinyl)propyl)carbamate |

| Oxidation to Sulfone | Strong oxidizing agents (e.g., KMnO₄, m-CPBA) | Phenyl N-(3-(methylsulfonyl)propyl)carbamate |

| S-Dealkylation | Strong nucleophiles or reducing agents | Thiol intermediate |

Chemical Reactivity and Mechanistic Aspects of the Carbamate Linkage

The carbamate linkage is susceptible to hydrolysis, particularly under basic or acidic conditions. The mechanism of hydrolysis for phenyl carbamates can vary depending on the substitution on the nitrogen atom. nih.gov For a secondary carbamate like Phenyl N-(3-methylthiopropyl)carbamate, hydrolysis in a basic medium could proceed through a BAc2 mechanism, involving nucleophilic attack at the carbonyl carbon. nih.govresearchgate.net

The phenoxy group acts as a good leaving group, facilitating nucleophilic substitution reactions. This reactivity allows for the conversion of the carbamate to other functional groups, such as ureas, by reaction with amines. nih.gov The phenoxycarbonyl (Phoc) group is recognized for its utility as a protecting group for amines in peptide synthesis, highlighting the controlled reactivity of this moiety. nih.gov

Computational studies on related aryl carbamates have explored their potential as radical scavengers, with mechanisms such as hydrogen atom transfer (HAT) being investigated. researchgate.net The presence of the N-H proton in Phenyl N-(3-methylthiopropyl)carbamate suggests it could also participate in such radical scavenging pathways.

Structure Activity Relationship Sar Studies of Phenyl N 3 Methylthiopropyl Carbamate Analogues

Rational Design Principles for Investigating Structure-Activity Relationships in Carbamate (B1207046) Derivatives

The rational design of carbamate inhibitors is fundamentally based on their ability to mimic the transition state of substrates for certain hydrolase enzymes, particularly serine hydrolases like acetylcholinesterase (AChE). nih.govnih.gov The carbamate moiety serves as a key pharmacophore, capable of forming a transient covalent bond with a serine residue in the enzyme's active site, leading to temporary inactivation. hyphadiscovery.com This process, known as carbamoylation, is central to their mechanism of action. nih.gov

Several core principles guide the SAR investigation of carbamate derivatives:

Target-Oriented Design: The design process often begins with the known structure of the target enzyme's active site. The carbamate molecule is engineered to possess structural complementarity to this site, ensuring effective binding and orientation for the carbamoylation reaction to occur. nih.govnih.gov

Mimicking the Natural Substrate: Carbamates are designed to act as synthetic neurohormones or substrate analogues. nih.govnih.gov Their structure is intended to fit into the active site in a manner similar to the natural substrate (e.g., acetylcholine (B1216132) for AChE), which facilitates the inhibitory action. hyphadiscovery.com

Modulation of Physicochemical Properties: Substituents on the O- and N-termini of the carbamate are systematically varied to modulate properties like lipophilicity, electronic character, and steric bulk. nih.gov These modifications are crucial for optimizing target affinity, cell membrane permeability, and metabolic stability. nih.govresearchgate.net

Bioisosteric Replacement: A common strategy involves the replacement of certain functional groups with others that have similar physical or chemical properties (bioisosteres). nih.gov For instance, the carbamate group itself can be a bioisostere for an amide bond, offering improved metabolic stability while retaining key interaction capabilities. hyphadiscovery.comnih.gov This principle can also be applied to the substituents on the carbamate scaffold to fine-tune its properties. nih.govnih.gov

Impact of Substituent Variations on Molecular Interactions and Biological Activities of Carbamates

Influence of Aromatic Substituents on Phenyl Carbamate Derivatives

The phenyl group in phenyl carbamate derivatives is a critical site for modification to alter biological activity. Substituents on this aromatic ring can exert profound inductive and resonance effects, influencing the reactivity of the carbamate ester and its interaction with the target protein. mdpi.com

Electronic Effects: The electronic nature of the substituent significantly impacts the electrophilicity of the carbamate carbonyl carbon. Electron-withdrawing groups (EWGs), such as nitro (-NO2) or cyano (-CN) groups, increase the partial positive charge on the carbonyl carbon. This enhances the rate of nucleophilic attack by the active site serine, leading to faster carbamoylation and often higher inhibitory potency. Conversely, electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) or amino (-NH2) groups can decrease the reactivity of the carbamate, potentially lowering its inhibitory activity.

Steric and Lipophilic Properties: The size, shape, and position of substituents affect how the molecule fits into the enzyme's binding pocket. Bulky substituents can create steric hindrance, preventing optimal alignment for carbamoylation. However, they can also engage in favorable van der Waals or hydrophobic interactions within specific sub-pockets of the active site, thereby increasing binding affinity. The position of the substituent (ortho, meta, or para) is crucial, as it determines the spatial orientation of these interactions. For example, in a series of legumain inhibitors, a para-biphenyl substitution on the phenyl ring was found to be significantly more potent than a meta-biphenyl substitution, highlighting a specific preference within the enzyme's P3 pocket. researchgate.net

The following table summarizes the general effects of different aromatic substituents on the activity of phenyl carbamates.

| Substituent Type | Example(s) | General Effect on Phenyl Ring | Impact on Carbamate Reactivity | Potential Effect on Biological Activity |

| Strongly Activating (EDG) | -NH₂, -OH, -OR | Electron-donating | Decreases | May decrease potency by reducing carbamoylation rate. |

| Moderately Activating (EDG) | -NHCOR, -OCOR | Electron-donating | Decreases | Can modulate activity; balance between electronic effects and binding interactions. |

| Weakly Activating (EDG) | -Alkyl, -Phenyl | Electron-donating | Slightly Decreases | Can enhance binding through hydrophobic interactions. |

| Weakly Deactivating (EWG) | Halogens (-F, -Cl, -Br) | Electron-withdrawing (inductive) > Electron-donating (resonance) | Increases | Often increases potency due to enhanced carbamoylation. |

| Moderately Deactivating (EWG) | -CHO, -COR, -CO₂R | Electron-withdrawing | Increases | Generally increases potency, assuming proper fit in the active site. |

| Strongly Deactivating (EWG) | -CN, -NO₂, -CF₃ | Strongly electron-withdrawing | Strongly Increases | Often leads to high potency, but may also increase non-specific reactivity. |

This table presents generalized trends. Actual biological activity depends on the specific target enzyme and the interplay of electronic, steric, and hydrophobic factors.

Role of Alkyl Chain Modifications within the N-(3-methylthiopropyl)carbamate Framework

While specific SAR studies on Phenyl N-(3-methylthiopropyl)carbamate are not extensively documented in publicly available literature, the principles of N-alkyl chain modification in other carbamate series provide a strong basis for predicting how changes to the N-(3-methylthiopropyl) group would impact activity. This chain plays a crucial role in orienting the molecule within the binding site and can contribute significantly to binding affinity through hydrophobic and other specific interactions.

Key aspects of the N-(3-methylthiopropyl) chain that can be modified include:

Chain Length: Altering the length of the propyl chain would directly impact the compound's lipophilicity and its ability to reach into specific pockets of a target enzyme. Shortening the chain (e.g., to ethyl) or lengthening it (e.g., to butyl) could either improve or diminish the fit. For many inhibitors, there is an optimal chain length that maximizes favorable hydrophobic interactions without introducing steric clashes.

Bioisosteric Replacement: The sulfur atom could be replaced with other groups to probe the importance of its specific properties. Replacing it with a methylene (B1212753) group (-CH₂-) would increase lipophilicity and remove the hydrogen bond accepting capability. Replacement with an oxygen atom (an ether) would introduce a stronger hydrogen bond acceptor and alter the chain's polarity and geometry.

Oxidation State: The thioether could be oxidized to a sulfoxide (B87167) (-SO-) or a sulfone (-SO₂-). This would dramatically increase the polarity of the side chain and introduce strong hydrogen bond accepting (and in the case of the sulfoxide, potentially donating) capabilities, which could forge new, stabilizing interactions within the active site or, conversely, be detrimental to binding.

Terminal Methyl Group: The terminal methyl group contributes to the chain's hydrophobicity. Replacing it with a larger alkyl group (e.g., ethyl, isopropyl) would increase steric bulk and lipophilicity, which could enhance binding in a suitably large hydrophobic pocket. researchgate.net Conversely, removing it (to form an N-thiopropyl chain) or replacing it with a polar group could be used to probe for interactions at the terminus of the binding site.

The table below conceptualizes potential modifications to the N-(3-methylthiopropyl) chain and their predicted impact on physicochemical properties.

| Modification Type | Example Analogue | Predicted Change in Physicochemical Properties | Potential SAR Implication |

| Chain Length Variation | Phenyl N-(2-methylthioethyl)carbamate | Decreased lipophilicity, reduced chain flexibility. | Probes for required distance/reach within the binding pocket. |

| Phenyl N-(4-methylthiobutyl)carbamate | Increased lipophilicity, increased chain flexibility. | Explores larger hydrophobic regions of the binding site. | |

| Thioether Replacement | Phenyl N-(4-pentyl)carbamate | Increased lipophilicity, loss of H-bond acceptor. | Determines the importance of the sulfur atom for binding. |

| Phenyl N-(3-methoxypropyl)carbamate | Increased polarity, stronger H-bond acceptor. | Investigates the role of H-bonding at this position. | |

| Sulfur Oxidation | Phenyl N-(3-(methylsulfinyl)propyl)carbamate | Significantly increased polarity and H-bond capacity. | Probes for polar contacts; may improve aqueous solubility. |

| Terminal Group Change | Phenyl N-(3-ethylthiopropyl)carbamate | Increased lipophilicity and steric bulk. | Explores the size limits of the terminal binding pocket. |

Stereochemical Considerations in Carbamate SAR Investigations

Stereochemistry is a critical factor in the biological activity of many pharmaceuticals, and carbamates are no exception. The three-dimensional arrangement of atoms can profoundly influence how a molecule interacts with a chiral biological target like an enzyme or receptor.

One key stereochemical aspect of carbamates is the potential for rotational isomers (rotamers) around the C-N bond of the carbamate group, which has partial double-bond character. This can lead to the existence of syn and anti conformations. While the energy barrier to rotation is lower than in amides, the preference for one rotamer over the other can be influenced by the steric bulk of the substituents on the nitrogen and oxygen atoms. The specific conformation adopted by the carbamate in the enzyme's active site can be crucial for optimal alignment and reactivity.

Furthermore, the introduction of chiral centers into the carbamate molecule, either on the phenyl side or, more commonly, on the N-alkyl chain, can lead to enantiomers or diastereomers with significantly different biological activities. For example, if the N-(3-methylthiopropyl) chain were modified to include a stereocenter, it would be expected that one enantiomer would fit more precisely into the chiral binding site of a target enzyme, resulting in higher potency compared to its mirror image. Detailed SAR studies often involve the synthesis and testing of individual stereoisomers to identify the eutomer (the more active isomer) and to understand the three-dimensional requirements of the biological target.

Correlation of Structural Features with Specific Mechanistic Engagements (e.g., Enzyme Active Site Binding)

The ultimate goal of SAR studies is to understand how specific structural features of a molecule like Phenyl N-(3-methylthiopropyl)carbamate translate into a specific biological mechanism. For carbamate inhibitors of enzymes such as acetylcholinesterase, this involves correlating structure with the two key steps of inhibition: initial non-covalent binding and subsequent covalent carbamoylation of the active site serine. nih.govresearchgate.net

Binding Affinity (Kᵢ): The initial reversible binding of the carbamate to the enzyme's active site is governed by a network of non-covalent interactions.

The phenyl ring often engages in π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., tryptophan, tyrosine) in the active site. Aromatic substituents can modulate the strength of these interactions; for instance, adding a biphenyl (B1667301) system can enhance binding by extending into adjacent pockets. nih.govresearchgate.net

The carbamate group itself, particularly the N-H proton (if present) and the carbonyl oxygen, can form crucial hydrogen bonds with residues in the active site, helping to correctly position the inhibitor for the subsequent reaction.

Carbamoylation Rate (k₂): Following initial binding, the catalytic serine residue attacks the electrophilic carbonyl carbon of the carbamate. The rate of this reaction is highly dependent on structural features.

Aromatic Substituents: As discussed, electron-withdrawing groups on the phenyl ring increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the carbamoylation rate. researchgate.net

Steric Factors: The substituents on both the phenyl ring and the N-alkyl chain must allow the carbamate carbonyl to be precisely positioned near the catalytic serine. Bulky groups that cause steric clashes can prevent the proper orientation needed for the reaction, thereby decreasing the carbamoylation rate even if the initial binding affinity is high. Computational docking studies are often used to predict and rationalize these steric constraints. researchgate.net

In essence, an effective carbamate inhibitor must strike a balance: it needs structural features that promote strong, selective binding to the target's active site, combined with an optimal electronic and steric configuration that facilitates the rapid covalent modification of the catalytic machinery.

Advanced Analytical and Spectroscopic Characterization Techniques for Phenyl N 3 Methylthiopropyl Carbamate Research

High-Resolution Mass Spectrometry for Structural Confirmation and Mechanistic Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive structural confirmation of Phenyl N-(3-methylthiopropyl)carbamate. Utilizing analyzers like Time-of-Flight (TOF) or Orbitrap, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), allowing for the unambiguous determination of the compound's elemental composition.

Electrospray ionization (ESI) is a common method used to generate ions of carbamate (B1207046) compounds for mass analysis. nih.gov In ESI-MS/MS, fragmentation patterns are studied to further elucidate the structure. For Phenyl N-(3-methylthiopropyl)carbamate, collision-induced dissociation (CID) would likely induce cleavage at the carbamate bond, a characteristic fragmentation pathway for this class of compounds. nih.gov The investigation of these fragmentation mechanisms is scientifically crucial for structural analysis. nih.gov

Table 1: Predicted High-Resolution Mass Spectrometry Data for Protonated Phenyl N-(3-methylthiopropyl)carbamate

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅NO₂S |

| Monoisotopic Mass | 225.08235 u |

| Ion Formula (Protonated) | [C₁₁H₁₆NO₂S]⁺ |

| Calculated m/z (Exact Mass) | 226.08962 |

| Primary Fragmentation Site | Amide and C-S bonds |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Purity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to provide a detailed picture of the molecular structure and conformation of Phenyl N-(3-methylthiopropyl)carbamate in solution. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework of the molecule.

¹H NMR spectra would reveal distinct signals for the aromatic protons of the phenyl group, the N-H proton of the carbamate, and the aliphatic protons of the 3-methylthiopropyl chain. The chemical shifts (δ) and coupling constants (J) provide information about the electronic environment and connectivity of the protons. nih.gov For carbamates derived from secondary amines, the existence of rotamers (rotational isomers) around the N-C(O) bond can often be observed, which may lead to signal broadening or the appearance of multiple sets of signals at different temperatures. nih.gov Furthermore, advanced 2D NMR techniques like NOESY can be used to study through-space interactions, providing critical insights into the molecule's preferred conformation. mdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Phenyl N-(3-methylthiopropyl)carbamate in CDCl₃

| Atom/Group | Technique | Predicted Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H | ¹H NMR | 7.10 - 7.40 (m) |

| Amide N-H | ¹H NMR | ~5.0 (br s) |

| O-CH₂ | ¹H NMR | ~3.30 (t) |

| S-CH₂ | ¹H NMR | ~2.60 (t) |

| S-CH₃ | ¹H NMR | ~2.10 (s) |

| Internal CH₂ | ¹H NMR | ~1.95 (quint) |

| Carbonyl C=O | ¹³C NMR | ~154 |

| Aromatic C | ¹³C NMR | 122 - 151 |

| O-CH₂ | ¹³C NMR | ~40 |

| S-CH₂ | ¹³C NMR | ~30 |

| Internal CH₂ | ¹³C NMR | ~29 |

| S-CH₃ | ¹³C NMR | ~15 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Interaction Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, serves as a rapid and effective method for identifying the key functional groups within Phenyl N-(3-methylthiopropyl)carbamate. cardiff.ac.uk These techniques are complementary, providing a comprehensive vibrational fingerprint of the molecule. cardiff.ac.uklippertt.ch

IR spectroscopy is particularly sensitive to polar bonds and would show strong absorption bands for the N-H stretch and the C=O (carbonyl) stretch of the carbamate group. rsc.org The C-O and C-N stretching vibrations also provide characteristic signals. rsc.org Raman spectroscopy, which relies on inelastic scattering of photons, is highly effective for analyzing non-polar bonds and symmetric vibrations, such as those within the phenyl ring. lippertt.ch Quantum chemical calculations are often used in conjunction with experimental spectra to achieve precise assignment of vibrational modes. researchgate.net

Table 3: Characteristic IR and Raman Vibrational Frequencies for Phenyl N-(3-methylthiopropyl)carbamate

| Vibrational Mode | Technique | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | IR | 3300 - 3450 |

| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 |

| Aliphatic C-H Stretch | IR, Raman | 2850 - 3000 |

| C=O Stretch (Amide I) | IR | 1700 - 1730 |

| N-H Bend (Amide II) | IR | 1510 - 1550 |

| Aromatic C=C Stretch | IR, Raman | 1450 - 1600 |

| C-N Stretch | IR | ~1380 |

| C-O Stretch | IR | ~1210 |

X-ray Crystallography and Structural Biology for Ligand-Protein Complex Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule in its solid, crystalline state. nih.gov For Phenyl N-(3-methylthiopropyl)carbamate, this technique would provide precise data on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation. The carbamate group in phenylcarbamates can adopt different conformations, such as syn or anti, which crystallography can resolve. nih.gov

In the context of structural biology, if Phenyl N-(3-methylthiopropyl)carbamate acts as a ligand that binds to a protein or other biological macromolecule, X-ray crystallography is the most favored technique for elucidating the structure of the resulting complex. nih.gov By analyzing the electron density map calculated from the X-ray diffraction pattern, researchers can visualize the precise binding mode of the ligand within the protein's active site, identifying key intermolecular interactions like hydrogen bonds that are critical for its biological function. nih.gov

Advanced Chromatographic Methods (HPLC, GC-MS) for Purity Assessment, Reaction Monitoring, and Quantitative Analysis

Chromatographic techniques are essential for separating Phenyl N-(3-methylthiopropyl)carbamate from reaction mixtures, impurities, or complex matrices, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC) is often the preferred method for analyzing thermally labile compounds like many carbamates. jfda-online.com Reversed-phase HPLC, using a C8 or C18 stationary phase with a mobile phase gradient of water and an organic solvent like methanol (B129727) or acetonitrile, is commonly employed. ingenieria-analitica.com Detection can be achieved using UV-Vis spectroscopy (by monitoring the absorbance of the phenyl ring) or, for higher sensitivity and specificity, by coupling the HPLC system to a mass spectrometer (LC-MS). nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, though the thermal instability of carbamates can be a challenge. scispec.co.th To overcome this, derivatization techniques are sometimes used to create a more volatile and stable analyte. researchgate.net The selection of an appropriate GC column, such as a 5% phenyl methyl siloxane stationary phase, is crucial for achieving good separation. nih.gov GC-MS provides excellent separation efficiency and definitive identification based on both retention time and the mass spectrum of the eluted compound. nih.gov

Table 4: Typical Chromatographic Conditions for the Analysis of Phenyl Carbamates

| Parameter | HPLC | GC-MS |

|---|---|---|

| Stationary Phase | Reversed-Phase C8 or C18 | 5% Phenyl Methyl Siloxane (e.g., HP-5MS) |

| Mobile Phase/Carrier Gas | Water/Methanol or Water/Acetonitrile Gradient | Helium (Constant Flow) |

| Detection | UV-Vis, Mass Spectrometry (MS) | Mass Spectrometry (MS) |

| Key Application | Purity, Quantification, Analysis of thermally labile compounds | Separation of volatile compounds, impurity profiling |

Theoretical and Computational Approaches in Phenyl N 3 Methylthiopropyl Carbamate Research

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Phenyl N-(3-methylthiopropyl)carbamate, docking simulations can elucidate how it might interact with the active site of a target enzyme. For instance, studies on various carbamate-based derivatives as acetylcholinesterase (AChE) inhibitors have successfully utilized multiple docking methods to understand these interactions. tandfonline.com These studies often reveal key interactions, such as π-π stacking with aromatic residues within the enzyme's active site, which contribute to the binding affinity. tandfonline.com

Following docking, molecular dynamics (MD) simulations provide a more dynamic and realistic picture of the ligand-target complex. MD simulations track the movements of atoms and molecules over time, offering insights into the stability of the binding pose predicted by docking and revealing conformational changes in both the ligand and the target protein upon binding. tandfonline.comfrontiersin.org For example, MD simulations performed on carbamate-AChE complexes have shown that these ligands can achieve equilibration and interact with the enzyme without inducing major structural changes in the protein. tandfonline.com The stability of ligand-enzyme complexes, as evaluated by MD simulations, is a crucial factor in assessing the potential of a compound as an inhibitor. mdpi.com

Table 1: Examples of Molecular Docking and Dynamics Simulation Studies on Carbamate (B1207046) Analogues

| Compound/Derivative Class | Target Protein | Key Findings |

|---|---|---|

| Tacrine-Carbamate Hybrids | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) | Covalent docking approaches were used to determine binding modes, with some compounds showing nanomolar inhibition. nih.govbau.edu.tr |

| Resveratrol-Based Carbamates | Butyrylcholinesterase (BChE) | Docking revealed stabilizing π-stacking and alkyl-π interactions, and MD simulations confirmed complex stability. mdpi.com |

| O-Aromatic N,N-Disubstituted Carbamates | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | Docking suggested non-covalent inhibition with interactions at peripheral anionic sites. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research in Carbamate Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For carbamate analogues, QSAR studies are instrumental in predicting the inhibitory potency of newly designed molecules, thereby prioritizing synthetic efforts. nih.gov

A typical 2D-QSAR study involves calculating a variety of molecular descriptors for a set of carbamate molecules with known activities. nih.gov These descriptors can be electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), or topological (e.g., connectivity indices). nih.govnih.gov Statistical methods are then employed to build a mathematical model that correlates these descriptors with the observed biological activity, often expressed as pIC50 (the negative logarithm of the half-maximal inhibitory concentration). nih.gov A robust QSAR model, validated both internally and externally, can then be used to predict the activity of new, untested carbamate analogues. nih.gov For instance, a QSAR model for carbamate-based AChE inhibitors identified the Connolly Accessible Area, ELUMO, and Hydrogen percentage as key features influencing activity. nih.gov Similarly, 3D-QSAR methods like CoMFA and CoMSIA have been applied to understand the fungicidal activity of N-phenyl-O-phenylthionocarbamate analogues, revealing the importance of steric and electrostatic fields. researchgate.net

Table 2: Key Parameters in QSAR Models for Carbamate Analogues

| QSAR Study Focus | Key Descriptors | Statistical Model Performance |

|---|---|---|

| Carbamate-based AChE inhibitors | Connolly Accessible Area, ELUMO, Hydrogen% | R² = 0.81, Q²cv = 0.56, R²Test set = 0.82 nih.gov |

| N-aryl derivatives as AChE inhibitors | Wiener index, ALOGP98, CHI-V-3_C, PHI | r² = 0.862, q² = 0.803 nih.gov |

Quantum Chemical Calculations for Electronic Structure Analysis and Reactivity Predictions

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure, geometry, and reactivity of molecules. For Phenyl N-(3-methylthiopropyl)carbamate, these methods can be used to calculate fundamental properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and bond dissociation energies. These calculations are crucial for understanding the molecule's intrinsic reactivity and its potential to interact with biological targets. researchgate.net

Methods like Density Functional Theory (DFT) are widely used to optimize the geometry of carbamates and calculate their electronic properties. nih.govresearchgate.net For example, calculations on methylcarbamate using different basis sets and approximations (like HF, MP2, and DFT/B3LYP) have been performed to analyze its structure, vibrational spectra, and torsional potentials. researchgate.net Such studies provide insights into the conformational preferences and the energetic barriers for rotation around specific bonds, which can be important for how the molecule fits into an enzyme's active site. Furthermore, quantum mechanics (QM) calculations can shed light on the reaction mechanisms, for instance, by modeling the carbamoylation of a serine residue in an enzyme, helping to explain the covalent binding behavior of some carbamate inhibitors. chemrxiv.org

Table 3: Applications of Quantum Chemical Calculations in Carbamate Research

| Carbamate Studied | Computational Method | Properties Investigated | Key Findings |

|---|---|---|---|

| Methylcarbamate | HF, MP2, DFT/B3LYP | Structure, vibrational spectra, torsional and inversion potentials | B3LYP/6-311++G(2d, p) accurately reproduces experimental geometric parameters. researchgate.net |

| N-dialkyl O-arylcarbamates | Quantum Mechanics (QM) | Covalent binding behavior | Steric effects were identified as a key factor in determining the covalent binding and duration of action. chemrxiv.org |

Cheminformatics and Virtual Screening Methodologies for Novel Carbamate Derivative Discovery

Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. In the context of drug discovery, cheminformatics tools are essential for virtual screening, a process where large libraries of chemical compounds are computationally evaluated for their potential to bind to a specific biological target. nih.gov

For the discovery of novel carbamate derivatives, virtual screening can be employed to search through vast chemical databases for molecules that are structurally similar to known active carbamates or that are predicted to have a high binding affinity for a target of interest based on docking scores. nih.gov This approach significantly accelerates the initial stages of drug discovery by identifying a smaller, more manageable set of promising candidates for experimental testing. chemrxiv.org The process often starts with the creation of a library of compounds, which can be from commercial sources or specialized databases of natural products. nih.gov These compounds are then filtered based on drug-like properties (e.g., Lipinski's rule of five) before being docked into the target protein's active site. nih.govresearchgate.net The top-scoring compounds are then selected as "hits" for further investigation. nih.gov Advanced AI and machine learning models, such as generative models, can also be used to create novel molecules with desired properties, further expanding the chemical space for discovery. youtube.com

Table 4: Methodologies in Cheminformatics and Virtual Screening for Inhibitor Discovery

| Methodology | Application | Example |

|---|---|---|

| Structure-Based Virtual Screening | Identification of potential inhibitors from a large library by docking them to a target protein. | Screening of a natural product library against Mycobacterium tuberculosis FabD protein to identify novel hit compounds. nih.gov |

| Ligand-Based Virtual Screening | Searching for molecules with similar 3D shape or chemical features to a known active compound. | Development of GPU-accelerated methods for rapid isostere discovery. chemrxiv.org |

| Pharmacophore Modeling | Creating a 3D model of the essential features required for biological activity to screen for new compounds. | Used in combination with virtual screening to discover novel inhibitors for c-Met. researchgate.net |

Future Research Directions and Unexplored Avenues for Phenyl N 3 Methylthiopropyl Carbamate

Development of Next-Generation Synthetic Methodologies for Enhanced Efficiency and Selectivity

Current synthetic approaches to N-aryl carbamates, while effective, often present challenges in terms of efficiency, substrate scope, and the use of hazardous reagents. Future research should focus on developing more advanced and sustainable methods for the synthesis of Phenyl N-(3-methylthiopropyl)carbamate.

Furthermore, the exploration of enantioselective catalytic methods could provide access to chiral derivatives of Phenyl N-(3-methylthiopropyl)carbamate, which may exhibit distinct biological activities. The development of robust and scalable synthetic routes will be crucial for facilitating further biological and medicinal chemistry studies.

Table 1: Potential Synthetic Strategies for Phenyl N-(3-methylthiopropyl)carbamate

| Synthetic Approach | Key Features | Potential Advantages |

| Catalytic Carbamoylation | Utilizes transition metal catalysts (e.g., Palladium, Nickel) to couple an amine with a carbonyl source. | High efficiency, broad substrate scope, and potential for mild reaction conditions. |

| Chemoenzymatic Synthesis | Employs enzymes to catalyze specific steps in the synthetic pathway. | High selectivity (including enantioselectivity), environmentally friendly, and can operate under mild conditions. |

| Flow Chemistry | Conducts reactions in a continuous flow system rather than in batches. | Enhanced safety, improved reaction control, and potential for automated high-throughput synthesis. |

| Direct Carboxylation | Uses carbon dioxide as a C1 source for the carbamate (B1207046) synthesis. | Sustainable and atom-economical approach. |

Elucidation of Broader Mechanistic Paradigms in Diverse Biochemical Pathways

The structural features of Phenyl N-(3-methylthiopropyl)carbamate suggest potential interactions with a variety of biochemical targets. The phenylcarbamate core is a known inhibitor of several enzymes, particularly serine hydrolases like acetylcholinesterase. The presence of the sulfur-containing side chain introduces additional possibilities for biological activity.

The methylthio group is a key functional group in many bioactive molecules and can be a site of metabolic transformation. For instance, the sulfur atom can undergo oxidation to form sulfoxides and sulfones, which can alter the compound's polarity, reactivity, and biological targets. The methylthio group can also participate in interactions with biological thiols, such as glutathione, which could be relevant to its mechanism of action and potential cytotoxic effects.

Future research should aim to identify the specific molecular targets of Phenyl N-(3-methylthiopropyl)carbamate. This could involve screening against panels of enzymes, receptors, and other proteins to uncover novel biological activities. Understanding how the interplay between the phenylcarbamate and methylthiopropyl moieties contributes to target binding and modulation will be crucial for elucidating its mechanism of action.

Integration with Emerging Chemical Biology Technologies for High-Throughput Mechanistic Screening

High-throughput screening (HTS) technologies offer a powerful approach to rapidly assess the biological activity of large numbers of compounds. Integrating the synthesis of a library of Phenyl N-(3-methylthiopropyl)carbamate derivatives with HTS can accelerate the discovery of novel bioactive molecules.

Libraries of analogs can be designed to systematically explore the structure-activity relationships (SAR) of this scaffold. Variations could include substitutions on the phenyl ring, alterations to the length and branching of the alkyl chain, and modifications of the sulfur functionality. These libraries could then be screened against a wide range of biological assays, including cell-based assays and biochemical assays, to identify compounds with desired activities.

The development of specific HTS assays tailored to potential targets of carbamates, such as esterases and proteases, would be particularly valuable. Furthermore, the application of advanced screening platforms, such as those utilizing fluorescence polarization, FRET, or mass spectrometry, could provide detailed mechanistic insights into the interactions of these compounds with their biological targets.

Exploration of Phenyl N-(3-methylthiopropyl)carbamate and Its Derivatives as Molecular Probes for Fundamental Biological Discoveries

The inherent reactivity and structural features of carbamates make them attractive scaffolds for the design of molecular probes. Phenyl N-(3-methylthiopropyl)carbamate and its derivatives could be developed into valuable tools for studying biological processes.

By incorporating a reporter group, such as a fluorophore or a biotin tag, into the molecule, it could be used to visualize and identify its cellular targets. For example, a fluorescently labeled version of Phenyl N-(3-methylthiopropyl)carbamate could be used in cellular imaging studies to determine its subcellular localization and track its interactions with proteins in living cells. Carbamate-based fluorescent probes have been successfully developed for the detection of specific enzymes, such as carboxylesterases.

Furthermore, the methylthiopropyl group could be exploited for the design of activity-based probes. The sulfur atom can be a site for chemical modification, allowing for the attachment of reactive groups that can covalently label the active site of a target enzyme. Such probes would be invaluable for identifying the enzymatic targets of Phenyl N-(3-methylthiopropyl)carbamate and for studying enzyme function in complex biological systems.

Q & A

Q. What synthetic methodologies are recommended for the preparation of Phenyl N-(3-methylthiopropyl)carbamate?

Methodological Answer: Carbamates are typically synthesized via the reaction of carbamoyl chlorides with alcohols or amines under basic conditions. For analogous compounds (e.g., phenyl carbamate derivatives), optimized protocols include:

- Reagent System : Use of triethylamine (TEA) as a base in 1,4-dioxane or tetrahydrofuran (THF) at 80–90°C for 1–2 hours to facilitate nucleophilic substitution .

- Catalytic Conditions : Pyridine or potassium carbonate as co-catalysts to improve reaction efficiency, especially for sterically hindered substrates .

- Workup : Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol/water mixtures to achieve >98% purity .

Q. Table 1: Representative Reaction Conditions for Carbamate Synthesis

| Solvent | Base/Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1,4-Dioxane | Triethylamine | 90 | 1 | 85–90 | |

| THF | Pyridine | 25 | 0.75 | 78 | |

| Acetonitrile | K₂CO₃ | 60 | 3 | 92 |

Q. How can spectroscopic techniques validate the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Look for characteristic peaks:

- N-H proton : δ 5.2–5.5 ppm (broad singlet, exchangeable).

- Thioether (S-CH₃) : δ 2.1–2.3 ppm (singlet).

- Aromatic protons : δ 7.2–7.4 ppm (multiplet for phenyl group) .

- ¹³C NMR : Confirm carbamate carbonyl (C=O) at δ 155–160 ppm .

- Mass Spectrometry (MS) : ESI-MS in positive mode to detect [M+H]⁺, with fragmentation patterns matching the carbamate backbone .

- HPLC : Use a C18 column (ACN/H₂O gradient) to assess purity (>98%) and monitor degradation products .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in molecular geometry or hydrogen-bonding networks?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD) :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution data.

- Refinement : Employ SHELXL (via Olex2 or SHELXTL) for anisotropic refinement of non-H atoms. Hydrogen atoms are placed geometrically or located via difference maps .

- Validation : Check for ADPs (anisotropic displacement parameters) and hydrogen-bonding consistency using PLATON/CHECKCIF to flag outliers (e.g., R1 > 5%) .

- ORTEP Visualization : Generate thermal ellipsoid plots (ORTEP-3) to assess conformational flexibility of the 3-methylthiopropyl chain .

Q. Table 2: Key Crystallographic Validation Metrics

| Metric | Target Value | Significance | Reference |

|---|---|---|---|

| R1 (I > 2σ(I)) | < 0.05 | Agreement between model and data | |

| wR2 (all data) | < 0.10 | Weighted agreement for all reflections | |

| CCDC Deposition | Mandatory | Ensures reproducibility |

Q. What analytical strategies assess hydrolytic stability under physiological conditions?

Methodological Answer:

- Accelerated Degradation Studies :

- Buffer Solutions : Incubate at 37°C in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Monitor hydrolysis via HPLC at 0, 24, 48, and 72 hours .

- Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics. Carbamates with electron-withdrawing groups (e.g., phenyl) typically exhibit t₁/₂ > 24 hours at pH 7.4 .

- LC-MS/MS : Identify degradation products (e.g., phenylamine or 3-methylthiopropanol) using MRM (multiple reaction monitoring) .

Q. Table 3: Hydrolytic Stability Data for Analogous Carbamates

| Compound | pH | t₁/₂ (h) | Major Degradation Product | Reference |

|---|---|---|---|---|

| Fentanyl Carbamate | 7.4 | 28 | Phenethylpiperidine | |

| Phenyl (tert-butyl)carbamate | 7.4 | 34 | tert-Butanol |

Q. How to address conflicting spectroscopic data in structural elucidation?

Methodological Answer:

- Contradiction Analysis :

- Dynamic NMR : Resolve rotational barriers (e.g., carbamate C-N bond rotation) by variable-temperature ¹H NMR (VT-NMR) in DMSO-d₆ from 25°C to 80°C .

- X-ray vs. DFT : Compare experimental bond lengths/angles with density functional theory (DFT) calculations (B3LYP/6-31G*) to validate conformational preferences .

- Synchrotron Data : For ambiguous cases, collect high-resolution data at a synchrotron facility to resolve disorder or twinning .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.